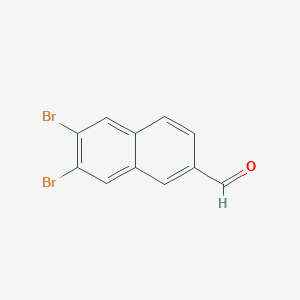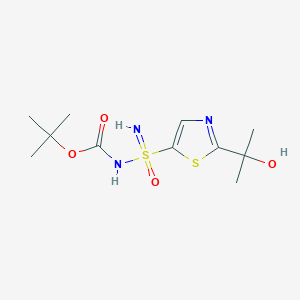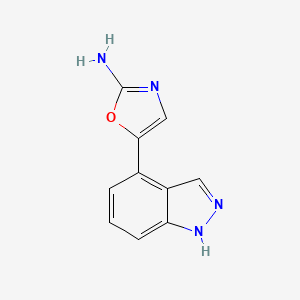
6,7-Dibromo-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-2-naphthaldehyde: is an organic compound with the molecular formula C10H6Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th and 7th positions, and an aldehyde group is present at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthaldehyde typically involves the bromination of 2-naphthaldehyde. The process can be summarized as follows:
Purification: The reaction mixture is then purified through crystallization or column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dibromo-2-naphthaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products:
Substitution: Substituted naphthaldehyde derivatives.
Oxidation: 6,7-Dibromo-2-naphthoic acid.
Reduction: 6,7-Dibromo-2-naphthylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: 6,7-Dibromo-2-naphthaldehyde is used as a building block in organic synthesis. It can be employed in the preparation of various naphthalene derivatives and complex organic molecules.
Biology and Medicine: While specific biological applications are not extensively documented, compounds similar to this compound are often investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require brominated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-2-naphthaldehyde largely depends on its chemical reactivity. The presence of bromine atoms and an aldehyde group makes it a versatile intermediate in various chemical reactions. The bromine atoms can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition or oxidation-reduction reactions.
Comparación Con Compuestos Similares
2-Naphthaldehyde: Lacks bromine atoms, making it less reactive in substitution reactions.
6-Bromo-2-naphthaldehyde:
7-Bromo-2-naphthaldehyde: Similar to 6-Bromo-2-naphthaldehyde but with the bromine atom at a different position.
Uniqueness: 6,7-Dibromo-2-naphthaldehyde is unique due to the presence of two bromine atoms at specific positions on the naphthalene ring, which enhances its reactivity and allows for the synthesis of a wider range of derivatives compared to its mono-brominated counterparts.
Propiedades
IUPAC Name |
6,7-dibromonaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUVJSWWHYKNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)
![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)






![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)

